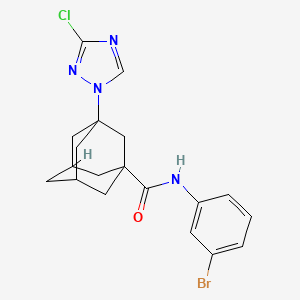![molecular formula C12H22N2O4S B6080925 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine](/img/structure/B6080925.png)
4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine, also known as EPMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPMC is a morpholine derivative that has been synthesized and studied extensively for its unique properties and mechanisms of action. In
Applications De Recherche Scientifique
4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine has been found to have potent antitumor activity against a variety of cancer cell lines. In neuroscience, 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine has been shown to enhance the release of dopamine and norepinephrine, suggesting its potential use as a treatment for neurological disorders such as Parkinson's disease. In cancer research, 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Mécanisme D'action
The mechanism of action of 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine has also been shown to inhibit the activation of NF-kappaB, a signaling pathway that is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine can induce apoptosis in cancer cells, inhibit angiogenesis, and enhance the release of dopamine and norepinephrine. In vivo studies have demonstrated that 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine can inhibit tumor growth and metastasis, reduce inflammation, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine in lab experiments is its potent antitumor activity against a variety of cancer cell lines. 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine has also been found to have low toxicity in animal models, making it a promising candidate for further preclinical and clinical studies. However, one limitation of using 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine. One area of interest is the development of 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine's potential as a treatment for neurological disorders such as Parkinson's disease. Additionally, further studies are needed to elucidate the mechanisms of action of 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine and its potential applications in cancer research and other fields.
Méthodes De Synthèse
The synthesis of 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine involves the reaction of 1-(ethylsulfonyl)-3-piperidinone with morpholine in the presence of a base catalyst. The reaction takes place at room temperature and yields 4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine as a white solid. The purity of the compound can be improved through recrystallization or column chromatography.
Propriétés
IUPAC Name |
(1-ethylsulfonylpiperidin-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4S/c1-2-19(16,17)14-5-3-4-11(10-14)12(15)13-6-8-18-9-7-13/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKGVBDWTWDCSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Ethylsulfonyl)piperidin-3-yl](morpholin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-hydroxy-5-methylbenzylidene)amino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6080848.png)
![N-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6080850.png)
![[1-(2-adamantyl)-3-piperidinyl]methanol](/img/structure/B6080857.png)
![5-{[(4-methoxyphenyl)amino]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6080864.png)
![5-amino-3-[(3-phenoxybenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B6080877.png)
![1-{4-[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]-4-oxobutyl}-2-piperidinone](/img/structure/B6080880.png)
![2-[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-2-piperidinyl]pyridine](/img/structure/B6080883.png)

![4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine oxalate](/img/structure/B6080895.png)
![2-benzyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6080915.png)

![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B6080940.png)
![(4-chlorophenyl)[5-methyl-2-(methylamino)phenyl]methanone](/img/structure/B6080944.png)
